N,N''-Dicyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
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Overview
Description
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is a complex organic compound known for its unique chemical structure and properties. It is a derivative of guanidine, featuring two cyclohexyl groups and a tetramethylpiperidinyl group. This compound is of interest in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as heating, stirring, and purification to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, better control over reaction conditions, and higher yields. The use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer for polymers and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of cyclohexyl and tetramethylpiperidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial .
Properties
CAS No. |
62995-60-2 |
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Molecular Formula |
C22H42N4 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1,2-dicyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C22H42N4/c1-21(2)15-19(16-22(3,4)26-21)25-20(23-17-11-7-5-8-12-17)24-18-13-9-6-10-14-18/h17-19,26H,5-16H2,1-4H3,(H2,23,24,25) |
InChI Key |
BMDOXFHDDSOUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=NC2CCCCC2)NC3CCCCC3)C |
Origin of Product |
United States |
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